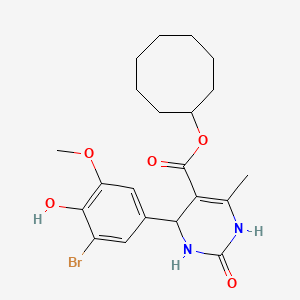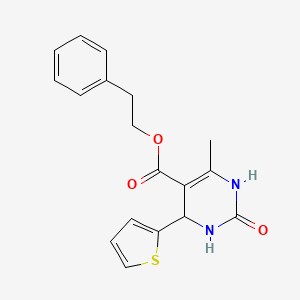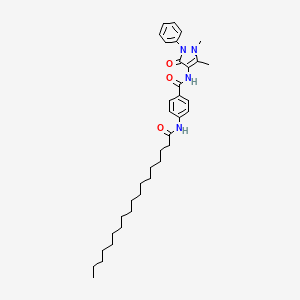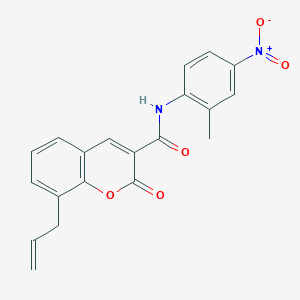![molecular formula C18H22FN3O3 B5126570 N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)
N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of isoxazolecarboxamide compounds and has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用機序
F13714 acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 has been shown to reduce glutamate release and inhibit the activity of dopaminergic neurons, which play a key role in the pathophysiology of neurological disorders. F13714 has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
F13714 has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes. F13714 also enhances synaptic plasticity and improves cognitive function in animal models. In addition, F13714 has been shown to reduce pain sensitivity and inhibit drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
F13714 has several advantages for lab experiments, including its high potency and selectivity for mGluR4. However, F13714 has low solubility in water, which can make it difficult to administer in vivo. In addition, F13714 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
Should also explore the potential of F13714 for the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Finally, research should focus on developing more soluble analogs of F13714 that can be administered more easily in vivo.
Conclusion:
F13714 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its mechanism of action involves the positive allosteric modulation of mGluR4 and activation of the ERK pathway. F13714 has several advantages for lab experiments, but its low solubility in water and lack of human clinical trials are limitations. Future research should focus on determining the safety and efficacy of F13714 in human clinical trials and exploring its potential for the treatment of other neurological disorders.
合成法
The synthesis of F13714 involves the reaction of 4-fluorophenylpropanoic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 3-aminopropylmorpholine to form N-[3-(4-fluorophenyl)propyl]-4-morpholinylacetamide. The final step involves the isoxazole ring formation by reacting the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate to form F13714.
科学的研究の応用
F13714 has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, F13714 has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration. F13714 has also shown potential for the treatment of drug addiction and pain management.
特性
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-5-3-14(4-6-15)2-1-7-20-18(23)17-12-16(25-21-17)13-22-8-10-24-11-9-22/h3-6,12H,1-2,7-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPZIYODJHJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5126503.png)


![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)

